Selective Debromination in Acidic Media: Ti2(SO4)3 Avoids Halide Exchange Side Reactions Observed with TiCl3
In acidic medium, aqueous Ti2(SO4)3 selectively debrominates phenacylbromide to acetophenone in the presence of phenacylchloride, whereas aqueous TiCl3 under identical conditions predominantly promotes halide exchange (bromide to chloride) as an unwanted side reaction [1].
| Evidence Dimension | Reaction Outcome (Acidic Medium) |
|---|---|
| Target Compound Data | Selective debromination to acetophenone |
| Comparator Or Baseline | TiCl3: Predominant halide exchange (phenacylbromide → phenacylchloride) |
| Quantified Difference | Qualitative differentiation (product identity) |
| Conditions | Aqueous acidic medium, room temperature |
Why This Matters
This selectivity prevents the generation of mixed halide impurities, which is critical for pharmaceutical intermediate purity where halogen identity impacts downstream reactivity.
- [1] Clerici, A.; Porta, O. Halide exchange and reduction of phenacylhalides promoted by aqueous titanium(III) salts at various pHs. Mechanistic considerations. Tetrahedron Letters 2001, 42 (23), 3813-3815. View Source
